3-(Chloromethyl)pyridine

Carcinogenicity Toxicology Safety Assessment

3-(Chloromethyl)pyridine (CAS 3099-31-8) is a critical alkylating agent and synthetic intermediate for pharmaceutical and agrochemical R&D. Its unequivocal carcinogenicity in rodent bioassays necessitates compound-specific safety assessments, making it essential for analytical method development. It serves as an Indinavir Sulfate EP Impurity F reference standard and a key intermediate in Betahistine synthesis. Procure with Certificate of Analysis (CoA) to verify identity and purity for regulatory submissions.

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 3099-31-8
Cat. No. B1204626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)pyridine
CAS3099-31-8
Synonyms3-(chloromethyl)pyridine
3-(chloromethyl)pyridine hydrochloride
3-ClMeP
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCl
InChIInChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
InChIKeyCNQCWYFDIQSALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)pyridine (CAS 3099-31-8): Technical Baseline for Procurement and Research Applications


3-(Chloromethyl)pyridine is a heterocyclic organohalide consisting of a pyridine ring substituted with a chloromethyl group at the 3-position. It serves as a versatile alkylating agent and synthetic intermediate in pharmaceutical and agrochemical manufacturing [1]. The compound is commercially available as the free base (CAS 3099-31-8) or its hydrochloride salt (CAS 6959-48-4), with a molecular weight of 127.57 g/mol and a predicted boiling point of 210.0±15.0 °C .

3-(Chloromethyl)pyridine: Why Simple Substitution with Other Chloromethylpyridines is Not Recommended


Although 3-(chloromethyl)pyridine shares the same molecular formula with its 2- and 4-positional isomers, critical differences in carcinogenicity profiles, solid-state packing, and regulatory recognition preclude generic interchange. The 3-isomer hydrochloride is unequivocally carcinogenic in rodent bioassays, whereas the 2-isomer hydrochloride is not [1]. Furthermore, the 3-isomer forms a distinct layer structure in the solid state, unlike the three-dimensional packing of its analogs, which can impact formulation and material handling [2]. These differences demand compound-specific sourcing rather than class-based substitution.

3-(Chloromethyl)pyridine: Quantified Differentiation Versus Analogs and In-Class Candidates


3-(Chloromethyl)pyridine vs. 2-(Chloromethyl)pyridine: Divergent Carcinogenicity Outcomes in Standardized NTP Bioassays

In parallel National Toxicology Program (NTP) bioassays using Fischer 344 rats and B6C3F1 mice, 3-(chloromethyl)pyridine hydrochloride was definitively carcinogenic, whereas 2-(chloromethyl)pyridine hydrochloride was not. The 3-isomer induced squamous-cell papillomas and carcinomas of the forestomach in mice, with a 21% tumor incidence in high-dose males (10/47, P=0.025 vs. controls) and a 10% incidence in high-dose females (5/48) [1]. In contrast, the 2-isomer bioassay concluded with 'Levels of Evidence of Carcinogenicity: Male Rats: Negative; Female Rats: Negative; Male Mice: Negative; Female Mice: Negative' [2].

Carcinogenicity Toxicology Safety Assessment

3-(Chloromethyl)pyridine Exhibits Distinct Layer Packing in Solid State Compared to 2- and 4-Isomers

Single-crystal X-ray diffraction analysis of the hydrochloride salts of all three isomeric chloromethylpyridines reveals distinct secondary interactions. The 3-isomer forms a layer structure, whereas the 2- and 4-isomers exhibit three-dimensional packing with identifiable layer substructures [1]. Specifically, the 3-isomer displays classical N-H···Cl⁻ hydrogen bonds (like the 2-isomer), but its overall packing motif differs, creating a two-dimensional layered arrangement that contrasts with the three-dimensional networks of its analogs.

Solid-State Chemistry Crystallography Formulation Science

3-(Chloromethyl)pyridine as Indinavir Sulfate EP Impurity F: A Mandated Analytical Reference Standard

3-(Chloromethyl)pyridine is officially designated as Indinavir Sulfate EP Impurity F in the European Pharmacopoeia (EP) and is recognized in the FDA Global Substance Registration System [1]. This designation establishes the compound as a required reference standard for analytical method development, method validation (AMV), and quality control (QC) in the manufacture of Indinavir sulfate, an HIV protease inhibitor [2].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

3-(Chloromethyl)pyridine Serves as a Key Intermediate for Betahistine and a Reference in Stability-Indicating Assays

3-(Chloromethyl)pyridine is a crucial intermediate in the commercial production of Betahistine, a histamine analog used for vertigo and Ménière's disease [1]. The compound is also employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for Betahistine [2]. Furthermore, it is used in stress degradation studies to develop stability-indicating assay methods for Betahistine [3].

Drug Synthesis Analytical Chemistry Method Validation

3-(Chloromethyl)pyridine: High-Value Application Scenarios Driven by Differentiated Evidence


Pharmaceutical Impurity Reference Standard for Indinavir Sulfate Manufacturing

Given its designation as Indinavir Sulfate EP Impurity F, 3-(chloromethyl)pyridine is an indispensable reference material for pharmaceutical manufacturers conducting impurity profiling, forced degradation studies, and stability testing in compliance with ICH Q3A/Q3B guidelines. Procurement of the compound with a Certificate of Analysis (CoA) verifying identity and purity is essential for regulatory submissions [1].

Intermediate in the Synthesis of Betahistine for Vertigo Treatment

As a key intermediate in the commercial production of Betahistine, 3-(chloromethyl)pyridine is utilized in multi-step synthetic routes. Its role as a reference standard in ANDA submissions for Betahistine generic formulations makes it a critical procurement item for analytical method development and validation laboratories [1].

Building Block for Pyridine-Containing Ligands and Coordination Complexes

The reactive chloromethyl group of 3-(chloromethyl)pyridine enables facile nucleophilic substitution with amines, alcohols, and thiols, facilitating the synthesis of pyridine-based ligands for transition metal complexes. Such complexes are employed in biomimetic chemistry to mimic metalloenzyme active sites [2].

Safety Evaluation Studies for Handling and Disposal Protocols

The unequivocal carcinogenicity of 3-(chloromethyl)pyridine hydrochloride in rodent bioassays [3] necessitates compound-specific safety assessments. Industrial hygiene and toxicology laboratories require the authentic compound to develop and validate analytical methods for workplace monitoring, waste stream analysis, and risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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